molecular formula C10H16FIN2O B2475260 1-(2-fluoroethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole CAS No. 1856088-58-8

1-(2-fluoroethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole

Cat. No. B2475260
CAS RN: 1856088-58-8
M. Wt: 326.154
InChI Key: PWJCZOWQXUZARO-UHFFFAOYSA-N
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Description

Fluoroethyl is an organofluorine functional group in chemistry. Its chemical formulas are −CHFCH3 (1-fluoroethyl) and −CH2CH2F (2-fluoroethyl). The general formulas of a compound containing this group are R−CHFCH3 and R−CH2CH2F, where R stands for an organyl group .


Synthesis Analysis

The synthesis of fluoroethyl compounds often involves the use of nucleophilic substitution reactions . For example, 2-[18F]fluoroethyl tosylate is synthesized using a reaction that minimizes the formation of volatile side-products .


Physical And Chemical Properties Analysis

The physical and chemical properties of fluoroethyl compounds can be influenced by the presence of the fluoroethyl group. For example, fluoroethyl methyl carbonate (FEMC) has a higher dielectric constant, density, and viscosity than ethyl methyl carbonate (EMC) .

Mechanism of Action

The mechanism of action of fluoroethyl compounds can vary depending on their structure and the context in which they are used. For instance, O-(2-[18F]fluoroethyl)-L-tyrosine (FET) is a tracer for PET that shows high uptake in cerebral gliomas due to increased transport .

Safety and Hazards

The safety and hazards associated with fluoroethyl compounds can vary. For example, 2-fluoroethyl chloroformate is classified as a flammable liquid and vapor, and it is toxic if inhaled . It’s important to handle these compounds with care and use appropriate safety measures.

properties

IUPAC Name

1-(2-fluoroethyl)-4-iodo-5-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FIN2O/c1-8(2)6-15-7-10-9(12)5-13-14(10)4-3-11/h5,8H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJCZOWQXUZARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=C(C=NN1CCF)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluoroethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole

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